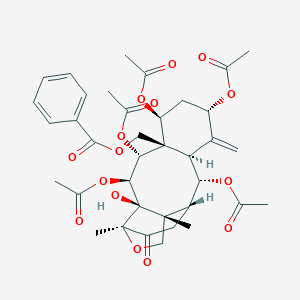

Taxumairol R

Description

Properties

IUPAC Name |

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMIEQQAVQWNBJ-CCCKHRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Taxumairol R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxumairol R is a complex diterpenoid belonging to the taxane family of natural products. Taxanes are a significant class of compounds in medicinal chemistry, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used as potent anticancer agents. These compounds exert their therapeutic effect by interfering with the normal function of microtubules, which are essential for cell division. Taxumairol R was first isolated from the root bark of the Taiwanese Yew (Taxus mairei), a plant species that has been a rich source of novel taxane diterpenoids. This document provides a concise technical summary of the available information on Taxumairol R.

Chemical and Physical Properties

The fundamental chemical properties of Taxumairol R have been determined through spectroscopic analysis. While the detailed structural elucidation and spectroscopic data are contained within the primary scientific literature, a summary of its key identifiers is provided below.

| Property | Value | Data Source |

| Molecular Formula | C₃₇H₄₄O₁₅ | Shen et al., 2000b[1] |

| Monoisotopic Mass | 728.2680 g/mol | Shen et al., 2000b[1] |

Chemical Structure

The definitive chemical structure of Taxumairol R was elucidated by Shen and colleagues in 2000.[1] A detailed representation of its three-dimensional conformation and stereochemistry is available in the original publication.

Due to the limitations in accessing the full-text of the primary publication, a DOT script for the chemical structure of Taxumairol R cannot be provided at this time.

Experimental Protocols

Isolation of Taxumairol R

The isolation of Taxumairol R was reported from the root bark of Taxus mairei.[1] The general procedure for isolating taxanes from plant material typically involves the following steps:

For the specific details of the solvents, column materials, and gradients used in the isolation of Taxumairol R, researchers are directed to the original publication by Shen et al. (2000b).

Structure Elucidation

The determination of the intricate chemical structure of Taxumairol R relied on a combination of modern spectroscopic techniques. These methods allow for the detailed mapping of the molecule's carbon skeleton and the identification of its functional groups. The primary techniques employed in the structure elucidation of novel natural products like taxanes include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms within the molecule.

Detailed spectroscopic data, including chemical shifts and coupling constants, are available in the primary research article.

Biological Activity and Signaling Pathways

As of the latest literature review, specific studies on the biological activity and mechanism of action of Taxumairol R have not been identified in publicly accessible databases. While it belongs to the taxane family, which is known for its microtubule-stabilizing effects, the specific cytotoxic profile and any unique biological activities of Taxumairol R remain to be investigated.[1]

Consequently, there is no signaling pathway information available to be visualized.

Synthesis

There are currently no published reports detailing the total synthesis of Taxumairol R. The chemical complexity of taxanes presents a significant challenge for synthetic chemists, and as such, only a few members of this family have been successfully synthesized in the laboratory.

Conclusion

Taxumairol R is a structurally complex taxane diterpenoid isolated from Taxus mairei. While its fundamental chemical properties have been established, further research is required to explore its biological activities, potential as a therapeutic agent, and to develop a synthetic route for its production. The information presented in this guide is based on the initial discovery and characterization of the compound. For in-depth experimental details and comprehensive spectroscopic data, consulting the primary literature is essential.

References

An In-depth Technical Guide to the Isolation of Taxumairol R from Taxus mairei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Taxumairol R, a taxane diterpenoid, from the medicinal plant Taxus mairei. Taxoids, a class of compounds to which Taxumairol R belongs, are of significant interest in the pharmaceutical industry due to their potent anticancer properties, exemplified by the well-known drug Paclitaxel (Taxol). This document outlines a generalized protocol for the extraction and purification of Taxumairol R based on established methodologies for isolating similar compounds from Taxus mairei. It also presents the available physicochemical data for this compound and discusses the broader biological context of taxoids.

Physicochemical Properties of Taxumairol R

Taxumairol R was first reported to be isolated from Taxus mairei by Shen et al. in 2000. While detailed experimental data from the original isolation is not widely available, a comprehensive review of taxanes provides the following key information.

| Property | Data | Reference |

| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |

| Molecular Weight | 728.2680 | [1] |

| Plant Source | Taxus mairei | [1] |

| Original Isolation | Shen et al. (2000b) | [1] |

Experimental Protocol for the Isolation of Taxumairol R

The following is a generalized, multi-step protocol for the isolation of Taxumairol R from the roots of Taxus mairei. This protocol is synthesized from methodologies reported by Shen et al. in various studies on the isolation of other taxumairols and taxoids from the same plant species. The process involves extraction, solvent partitioning, and multiple stages of chromatography.

Plant Material and Extraction

| Step | Procedure | Details |

| 1. Collection and Preparation | Collect fresh roots of Taxus mairei. | The roots should be washed, air-dried, and then ground into a coarse powder. |

| 2. Extraction | Macerate the powdered root material in ethanol (EtOH). | Perform the extraction at room temperature. The process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction. |

| 3. Concentration | Combine the ethanolic extracts and concentrate under reduced pressure. | Use a rotary evaporator to yield a dark, viscous crude extract. |

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

| Step | Procedure | Details |

| 1. Initial Partitioning | Suspend the crude extract in a mixture of water and a nonpolar solvent (e.g., n-hexane). | This step removes nonpolar constituents like fats and waxes. The n-hexane layer is separated and can be discarded for the purpose of isolating polar taxoids. |

| 2. Further Fractionation | Sequentially partition the aqueous layer with solvents of increasing polarity. | Typically, chloroform (CHCl₃) and then n-butanol (n-BuOH) are used. This yields a CHCl₃-soluble fraction, an n-BuOH-soluble fraction, and a final aqueous fraction. Taxoids like Taxumairol R are expected to be concentrated in the CHCl₃ and n-BuOH fractions. |

Chromatographic Purification

The chloroform-soluble fraction, being rich in taxoids, is subjected to several rounds of chromatography to isolate the target compound.

| Step | Procedure | Details |

| 1. Silica Gel Column Chromatography | Subject the dried CHCl₃-soluble fraction to column chromatography on silica gel. | Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate (EtOAc) and gradually increasing the proportion of EtOAc, followed by a gradient of CHCl₃ and methanol (MeOH). |

| 2. Fraction Collection and Analysis | Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). | Pool fractions with similar TLC profiles. |

| 3. Preparative High-Performance Liquid Chromatography (HPLC) | Further purify the fractions containing the compound of interest using preparative HPLC. | A C18 reverse-phase column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (ACN) and water. This step is crucial for separating structurally similar taxoids. |

| 4. Final Purification | Repeat HPLC purification as necessary to obtain pure Taxumairol R. | The purity of the final compound should be assessed by analytical HPLC. |

Structure Elucidation

The structure of the isolated Taxumairol R is confirmed using a combination of spectroscopic methods.

| Method | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Ultraviolet (UV) Spectroscopy | To identify chromophores within the molecule. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Taxumairol R from Taxus mairei.

Caption: Generalized workflow for the isolation of Taxumairol R.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the mechanism of action of Taxumairol R. However, as a member of the taxane family, its biological activity is likely to be similar to that of other well-characterized taxoids, such as Paclitaxel.

The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By binding to the β-tubulin subunit of microtubules, taxanes promote their assembly and inhibit their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.

The diagram below illustrates this general signaling pathway for taxane-induced cytotoxicity.

Caption: General mechanism of action for cytotoxic taxanes.

Conclusion

The isolation of Taxumairol R from Taxus mairei presents a valuable opportunity for further research in drug discovery and development. While specific biological data for this compound is not yet available, its structural similarity to other potent taxoids suggests it may possess significant cytotoxic activity. The generalized protocol provided in this guide offers a solid foundation for researchers to isolate and purify Taxumairol R for further investigation into its pharmacological properties and potential therapeutic applications. Future studies are warranted to fully characterize its biological activity and elucidate its precise mechanism of action.

References

Taxumairol R: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxumairol R, a complex diterpenoid belonging to the taxane family, represents a fascinating subject for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, origin, and preliminary characterization of Taxumairol R. The document details its isolation from Taxus mairei, summarizes its physicochemical properties, and presents a generalized experimental protocol for its extraction and purification. While specific biological activity data for Taxumairol R remains limited in the public domain, the broader context of taxoid cytotoxicity is discussed. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of Taxumairol R and related compounds.

Discovery and Origin

Taxumairol R was first reported as a novel natural product by Shen and colleagues in 2000.[1] It was isolated from the Formosan yew, Taxus mairei (LEMEE & LEVL.) S. Y. HU, a plant species that has been a rich source of diverse taxane diterpenoids.[1][2][3][4] The discovery of Taxumairol R, alongside other taxumairols, has contributed significantly to the understanding of the vast chemical diversity within the Taxus genus.[1]

Table 1: General Information on Taxumairol R

| Property | Value | Reference |

| Natural Source | Taxus mairei | [1] |

| Year of Discovery | 2000 | [1] |

| Compound Class | Taxane Diterpenoid | [1] |

Physicochemical Properties

The initial characterization of Taxumairol R was established through spectroscopic analysis, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques were instrumental in determining its molecular formula and elucidating its complex polycyclic structure.

Table 2: Physicochemical and Spectroscopic Data for Taxumairol R

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |

| Molecular Weight | 728.2680 g/mol | [1] |

| ¹H NMR Data | Not publicly available. Refer to original publication. | Shen et al. (2000b) |

| ¹³C NMR Data | Not publicly available. Refer to original publication. | Shen et al. (2000b) |

| High-Resolution Mass Spectrometry (HRMS) | Consistent with the molecular formula C₃₇H₄₄O₁₅ | [1] |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of Taxumairol R is contained within the original publication by Shen et al. (2000b), a general methodology can be inferred from other studies on the isolation of taxoids from Taxus species. The following protocol is a composite representation of standard techniques used in the field.

Plant Material Collection and Preparation

-

Plant Material: Aerial parts (leaves and stems) of Taxus mairei are collected.

-

Preparation: The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction

-

The powdered plant material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the taxoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate individual taxoids:

-

Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Final Purification: Repeated HPLC steps may be necessary to obtain the pure compound, Taxumairol R.

Biological Activity

The biological activity of many taxoids is centered around their ability to interact with microtubules, which are critical components of the cellular cytoskeleton. Taxol (paclitaxel), the most famous taxane, stabilizes microtubules, leading to cell cycle arrest and apoptosis. This mechanism is the basis of its potent anticancer activity.

While specific cytotoxic or other biological activity data for Taxumairol R is not widely available in publicly accessible literature, other taxumairols isolated from Taxus mairei have demonstrated cytotoxic effects against various cancer cell lines. For instance, Taxumairol A has shown significant cytotoxicity against murine P-388 and human KB-16, A-549, and HT-29 tumor cells.[3] It is plausible that Taxumairol R may exhibit similar properties, but this requires experimental validation.

Future Directions

Taxumairol R remains a relatively understudied taxoid. Future research should focus on the following areas:

-

Total Synthesis: The development of a total synthesis route for Taxumairol R would provide a renewable source for further study and allow for the creation of novel analogs.

-

Biological Evaluation: A thorough investigation of the cytotoxic and other biological activities of Taxumairol R is warranted. This should include screening against a panel of cancer cell lines and investigation of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of Taxumairol R could help to elucidate the key structural features required for its biological activity.

Conclusion

Taxumairol R, a structurally complex taxane diterpenoid from Taxus mairei, represents a valuable addition to the rich chemistry of the Taxus genus. While its discovery and initial characterization have been reported, a significant opportunity exists for further research to fully uncover its therapeutic potential. This guide provides a foundational summary to encourage and facilitate these future investigations.

References

- 1. Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new taxane diterpenoid from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New taxane diterpenoids from the roots of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxane diterpenes from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Taxane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of taxane diterpenoids, a class of natural products with significant therapeutic interest, including the prominent anti-cancer drug, Paclitaxel (Taxol®). The focus is on the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are indispensable for the structural elucidation and characterization of these complex molecules. While this guide aims to be comprehensive, specific data for Taxumairol R, a taxoid isolated from Taxus mairei, remains elusive in readily accessible scientific literature. The information presented herein is based on established methodologies for the analysis of analogous taxane compounds.

Introduction to Taxumairol R

Taxumairol R is a taxane diterpenoid that has been isolated from the Taiwanese yew, Taxus mairei. Preliminary information suggests its molecular formula is C₃₇H₄₄O₁₅ with a molecular weight of approximately 728.2680 g/mol . Detailed spectroscopic data, specifically ¹H and ¹³C NMR, are crucial for the complete structural assignment and confirmation of its stereochemistry.

Spectroscopic Data of Taxoids: A Representative Overview

Due to the unavailability of specific NMR and MS data for Taxumairol R in the searched literature, this section provides representative data tables for a similar taxane, which can serve as a template for the kind of information required for full characterization.

NMR Spectroscopic Data

The following tables represent the typical ¹H and ¹³C NMR data that would be acquired for a taxane diterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Representative ¹H NMR Data for a Taxane Core (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 4.95 | d | 9.5 |

| H-2 | 5.68 | d | 7.2 |

| H-3 | 3.82 | d | 7.2 |

| H-5 | 4.98 | dd | 9.8, 2.1 |

| H-6α | 2.55 | m | |

| H-6β | 1.88 | m | |

| H-7 | 4.45 | dd | 10.5, 6.8 |

| H-10 | 6.25 | s | |

| H-13 | 6.22 | t | 8.9 |

| H-14α | 2.25 | m | |

| H-14β | 2.20 | m | |

| H-16 | 1.15 | s | |

| H-17 | 1.25 | s | |

| H-18 | 1.75 | s | |

| H-19 | 1.68 | s | |

| H-2' | 5.78 | dd | 9.0, 2.5 |

| H-3' | 4.80 | d | 2.5 |

| OAc-4 | 2.30 | s | |

| OAc-10 | 2.15 | s | |

| OAc-13 | 2.22 | s | |

| OBz-2 | 8.12-7.45 | m |

Table 2: Representative ¹³C NMR Data for a Taxane Core (CDCl₃, 125 MHz)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 79.1 | 15 | 43.2 |

| 2 | 75.2 | 16 | 26.8 |

| 3 | 45.8 | 17 | 21.0 |

| 4 | 81.1 | 18 | 14.8 |

| 5 | 84.5 | 19 | 10.9 |

| 6 | 35.6 | 20 | 76.5 |

| 7 | 72.3 | 1' | 172.8 |

| 8 | 58.6 | 2' | 73.1 |

| 9 | 203.8 | 3' | 55.1 |

| 10 | 75.8 | OAc-4 | 170.5, 22.8 |

| 11 | 133.7 | OAc-10 | 171.2, 21.0 |

| 12 | 142.0 | OAc-13 | 170.3, 20.8 |

| 13 | 72.1 | OBz-2 | 167.1, 137.4, 133.8, 130.2, 128.7 |

| 14 | 35.7 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

Table 3: Representative Mass Spectrometry Data for a Taxane

| Ionization Mode | Mass Analyzer | Observed m/z | Formula | Calculated Mass | Description |

| ESI+ | TOF | 729.2755 | [C₃₇H₄₄O₁₅+Na]⁺ | 729.2758 | Sodium Adduct |

| ESI+ | Q-TOF | 569.2178 | [M+H-C₇H₆O₂-C₂H₂O]⁺ | 569.2179 | Loss of Benzoic acid and Ketene |

| ESI+ | Q-TOF | 509.1968 | [M+H-C₇H₆O₂-2(C₂H₂O)]⁺ | 509.1968 | Loss of Benzoic acid and two Ketenes |

Experimental Protocols

The following sections detail generalized experimental protocols for the NMR and MS analysis of taxane diterpenoids, based on common practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

-

A pure sample of the isolated taxoid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆; ~0.5 mL).

-

The choice of solvent depends on the solubility of the compound and the desired resolution of specific proton signals.

-

The solution is transferred to a standard 5 mm NMR tube.

3.1.2. Data Acquisition:

-

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

Standard 1D NMR experiments include ¹H and ¹³C{¹H} (proton-decoupled).

-

2D NMR experiments are essential for structural elucidation and include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

Acquisition parameters (e.g., spectral width, number of scans, relaxation delay) are optimized for each experiment to ensure high-quality data.

Mass Spectrometry (MS)

3.2.1. Sample Preparation:

-

A dilute solution of the purified taxoid is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The solvent should be compatible with the chosen ionization technique.

3.2.2. Data Acquisition:

-

High-Resolution Mass Spectrometry (HRMS): Typically performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements and determine the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Performed to induce fragmentation of the parent ion. This can be achieved through Collision-Induced Dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The resulting fragment ions provide valuable structural information about the different moieties of the molecule.

-

The mass spectrometer is typically operated in positive ion mode, as taxoids readily form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Workflow for Taxoid Discovery and Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of novel taxoids from a plant source.

Conclusion

The structural elucidation of novel taxane diterpenoids like Taxumairol R relies heavily on a combination of advanced NMR and MS techniques. While specific spectroscopic data for Taxumairol R is not currently available in the public domain, the standardized protocols and analytical workflows presented in this guide provide a robust framework for researchers in the field of natural product chemistry and drug discovery. The detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry and tandem MS experiments, is paramount for the unambiguous determination of the chemical structure and stereochemistry of these complex and medicinally important molecules. Further research is required to isolate and fully characterize Taxumairol R to evaluate its potential biological activities.

A Technical Guide to the Natural Sources of Taxane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (Taxol®) and its related taxane compounds are highly functionalized diterpenoids that form a cornerstone of modern chemotherapy, effective against a range of cancers including breast, ovarian, and lung cancers.[1][2][3] Originally discovered in the bark of the Pacific yew, Taxus brevifolia, the limited natural abundance and complex structure of these compounds have presented significant supply challenges.[1][4][5] This has spurred extensive research into alternative and sustainable sources. This guide provides a comprehensive overview of the primary natural sources of taxanes, quantitative data on their yields, detailed experimental protocols for their extraction and analysis, and an examination of their biosynthetic pathway.

Primary Natural Sources

The principal natural sources of taxanes are species of the yew tree (Taxus) and various endophytic fungi that live in symbiosis with these and other plants.

The genus Taxus is the original and most significant source of paclitaxel and its precursors. While first isolated from the Pacific yew (Taxus brevifolia), all species of yew investigated to date have been found to produce taxanes.[6][7] The concentration of paclitaxel and other key taxoids, such as 10-deacetylbaccatin III (10-DAB III), varies considerably depending on the species, the specific part of the plant (bark, needles, or twigs), geographical location, and season.[8]

Key Taxus species include:

Harvesting bark from mature trees is an unsustainable practice that has led to some species, like Taxus contorta, becoming endangered.[2][10] Consequently, research has shifted towards utilizing renewable parts of the plant, such as needles and twigs, and exploring alternative production methods like plant cell culture.[3][11]

A groundbreaking discovery revealed that endophytic fungi, which reside within the tissues of plants, are also capable of producing paclitaxel.[12] The first such fungus identified was Taxomyces andreanae, isolated from Taxus brevifolia.[13] Since then, over 200 species of endophytic fungi from both Taxus and non-Taxus host plants have been reported to produce taxanes.[14]

Genera of endophytic fungi known to produce paclitaxel include:

While microbial fermentation offers a potentially sustainable and scalable production platform, a major challenge has been the low and often unstable yields of paclitaxel from fungal cultures, with production sometimes ceasing after multiple subculturing cycles.[13]

Quantitative Data on Taxane Yields

The yield of taxanes from natural sources is a critical factor for commercial production. The following tables summarize representative quantitative data from various sources.

Table 1: Taxane Content in Various Taxus Species (Needles/Twigs)

| Species | Plant Part | Paclitaxel (µg/g dry wt) | 10-Deacetylbaccatin III (µg/g dry wt) | Reference |

| Taxus cuspidata | Needles | 9.31 - 169 | Trace - 120.48 | [8] |

| Taxus canadensis | Needles | up to 15 | 77.4 - 297.6 | [8] |

| Taxus wallichiana | Needles | up to 169 | 247.6 - 594.9 | [8] |

| Taxus brevifolia | Needles | 0 - 15 | 77.4 - 297.6 | [8] |

| Taxus baccata | Needles | 9.31 - 162.75 | 21.1 - 703.4 | [8] |

| Taxus mairei | Needles | <100 - 660 | Most abundant | [8] |

Table 2: Paclitaxel Yield from Selected Endophytic Fungi

| Fungal Species | Host Plant | Paclitaxel Yield (Culture Broth) | Reference |

| Taxomyces andreanae | Taxus brevifolia | 24–50 ng/L | [13] |

| Pestalotiopsis microspora | Taxus sp. | 50–1487 ng/L (unstable) | [13] |

| Fusarium solani | Taxus sp. | 163.35 µg/L | [15] |

| Aspergillus niger | Taxus sp. | 273.46 µg/L | [15] |

| Aspergillus fumigatus | Taxus sp. | up to 1.60 g/L (optimized) | [15] |

Experimental Protocols

The extraction and purification of taxanes are multi-step processes requiring careful optimization. Below is a generalized methodology synthesized from common laboratory and industrial practices.

-

Preparation of Biomass :

-

Harvest plant material (e.g., needles and twigs).

-

Air-dry the biomass in a shaded, well-ventilated area to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Solvent Extraction :

-

Macerate or percolate the powdered biomass with an organic solvent. Methanol and ethanol are commonly used.[16] A typical ratio is 1:10 (w/v) of biomass to solvent.

-

The extraction can be performed at room temperature for 24-48 hours with agitation or accelerated using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[17] For instance, UAE can be performed at 40°C for approximately 25 minutes.[17]

-

Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

-

-

Solvent Partitioning (Liquid-Liquid Extraction) :

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the extraction solvent.

-

Resuspend the resulting aqueous concentrate and partition it against a non-polar solvent like dichloromethane or ethyl acetate to separate taxanes from water-soluble impurities.[18]

-

Collect the organic phase, which now contains the crude taxane mixture.

-

-

Purification :

-

Evaporate the organic solvent to yield a crude, resinous extract.

-

Subject the crude extract to chromatographic purification. This is often a multi-step process:

-

Initial Cleanup : Column chromatography using silica gel or Florisil® can be used for initial fractionation.[16] A gradient elution system, such as hexane-ethyl acetate, is employed to separate compounds based on polarity.[18]

-

Recrystallization : An anti-solvent recrystallization method can be employed for preliminary purification. For example, the crude extract is dissolved in a solvent like methanol, and then an anti-solvent such as water is added to precipitate the taxanes.[19][20]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity paclitaxel and other taxanes is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a solvent system like acetonitrile-water.[18]

-

-

-

Analysis and Quantification :

-

The identity and purity of the isolated compounds are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]

-

Quantification is performed using a validated HPLC method with a UV detector, comparing the peak areas to a known concentration of a certified reference standard.[22]

-

Biosynthetic Pathway and Visualizations

The biosynthesis of paclitaxel is a complex pathway involving approximately 20 enzymatic steps.[23] It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through numerous cyclization and oxidation reactions to form the complex taxane core, which is then further elaborated.

The pathway can be broadly divided into three stages:

-

Formation of the taxane skeleton (taxadiene).

-

A series of hydroxylations and acylations to form baccatin III.

-

Attachment of the C-13 side chain to produce paclitaxel.

Recent research has successfully elucidated the complete pathway, enabling its reconstruction in heterologous hosts like Nicotiana benthamiana for sustainable production.[4][24][25]

References

- 1. news-medical.net [news-medical.net]

- 2. bmj.com [bmj.com]

- 3. mdpi.com [mdpi.com]

- 4. max-planck-innovation.com [max-planck-innovation.com]

- 5. benchchem.com [benchchem.com]

- 6. Natural Sources of Taxol | Journal of Pharmaceutical Research International [journaljpri.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Paclitaxel uptake and transport in Taxus cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploiting the Biosynthetic Potency of Taxol from Fungal Endophytes of Conifers Plants; Genome Mining and Metabolic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 17. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 24. Biosynthesis of paclitaxel unravelled [mpg.de]

- 25. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anti-Tumor Screening of a Novel Taxane Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive framework for the preliminary in vitro anti-tumor screening of a novel taxane compound, hypothetically named Taxumairol R. In the absence of specific data for a compound with this designation, this document serves as a methodological whitepaper, drawing upon established protocols and data presentation standards for the evaluation of similar microtubule-targeting agents. The objective is to provide a robust workflow for assessing the cytotoxic and mechanistic properties of new chemical entities in this class.

The taxane family of diterpenoids, famously represented by paclitaxel (Taxol), are potent anti-mitotic agents used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] These compounds function by promoting the assembly of microtubules and stabilizing them against depolymerization, leading to mitotic arrest and subsequent apoptosis.[2] The preliminary screening of a novel taxane analog is a critical step in determining its potential as a therapeutic candidate.

Data Presentation: In Vitro Cytotoxicity

The initial phase of screening involves assessing the cytotoxic activity of the compound across a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical In Vitro Cytotoxicity of Taxumairol R against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) of Taxumairol R | IC50 (nM) of Paclitaxel (Reference) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 10.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 | 18.2 |

| A549 | Lung Carcinoma | 32.5 | 25.1 |

| HCT116 | Colon Carcinoma | 45.1 | 38.9 |

| OVCAR-3 | Ovarian Adenocarcinoma | 12.7 | 8.9 |

| PC-3 | Prostate Adenocarcinoma | 58.3 | 49.6 |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of a compound's anti-tumor properties. The following are standard protocols for key in vitro experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Taxumairol R or the reference compound (paclitaxel). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content in each cell.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Taxumairol R at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells. This can be detected using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Cell Treatment: Cells are treated with Taxumairol R at its IC50 concentration for 48 hours.

-

Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are typically displayed as a quadrant plot, where viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Caption: Experimental workflow for preliminary anti-tumor screening.

Caption: Postulated signaling pathway for Taxumairol R.

References

The Chemical Synthesis of Taxumairol R Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of derivatives of Taxumairol R, a complex taxane diterpenoid. While specific literature on the derivatization of Taxumairol R is limited, this guide leverages established synthetic strategies for closely related taxoids, such as Paclitaxel (Taxol) and Baccatin III derivatives, to provide a robust framework for the synthesis and evaluation of novel Taxumairol R analogs. This document outlines key synthetic transformations, detailed experimental protocols, and methods for purification and characterization, supplemented with quantitative data from analogous series to inform experimental design.

Introduction to Taxumairol R and Its Therapeutic Potential

Taxumairol R is a member of the taxane family of diterpenoids, a class of natural products that has yielded some of the most important anticancer agents in modern medicine, most notably Paclitaxel.[1] Taxanes exert their cytotoxic effects by binding to β-tubulin, which promotes the irreversible assembly of microtubules.[1] This disruption of microtubule dynamics leads to the blockage of mitosis and ultimately induces apoptotic cell death.[1] The intricate structure of taxanes, including Taxumairol R, offers a rich scaffold for medicinal chemistry efforts aimed at developing new derivatives with improved efficacy, solubility, and tumor-targeting capabilities.

General Strategies for the Synthesis of Taxumairol R Derivatives

The chemical synthesis of Taxumairol R derivatives typically involves the semi-synthesis from the natural product itself or a closely related precursor. The primary sites for modification on the taxane core are the hydroxyl groups, which can be selectively acylated or otherwise functionalized to produce a diverse range of analogs. A common synthetic approach involves a three-stage process:

-

Selective Protection: The differential reactivity of the hydroxyl groups on the taxane scaffold allows for the selective protection of certain positions, most commonly using silyl ethers. This directs the subsequent acylation to the desired hydroxyl group.

-

Acylation/Functionalization: The unprotected hydroxyl group(s) are then reacted with a suitable acylating agent (e.g., acid chloride, anhydride) or other electrophiles to introduce the desired functionality.

-

Deprotection: The protecting groups are removed under specific conditions to yield the final derivative.

This strategy allows for the systematic modification of the Taxumairol R core to explore structure-activity relationships (SAR).

Data Presentation: Physicochemical and Biological Properties of Related Taxoid Derivatives

Table 1: Cytotoxicity of Selected Taxol Derivatives

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| Paclitaxel (Taxol) | - | B16 Melanoma | ~20 | [2] |

| 2'-(N,N-dimethylglycyl)taxol | 2'-ester | B16 Melanoma | Similar to Taxol | [2] |

| 2'-[3-(N,N-diethylamino)propionyl]taxol | 2'-ester | B16 Melanoma | Similar to Taxol | [2] |

| 7-(N,N-dimethylglycyl)taxol | 7-ester | B16 Melanoma | ~50% less active than Taxol | [2] |

| 7-L-alanyltaxol | 7-ester | B16 Melanoma | ~50% less active than Taxol | [2] |

Table 2: Spectroscopic Data for a Representative Taxoid (Paclitaxel)

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹³C (selected signals, solid-state NMR) | 20-220 | [3] |

| ¹H (solution NMR) | 1.0-8.2 | [3] |

Note: Chemical shifts are highly dependent on the solvent and specific derivative structure.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of taxoid derivatives and serve as a detailed guide for the chemical modification of Taxumairol R.

Protocol 1: General Procedure for the Selective Acylation of a Taxoid Core

This multi-step protocol, based on the synthesis of a third-generation taxoid, outlines a representative protection-acylation-deprotection sequence.[4]

Step 1: Selective Silylation of Hydroxyl Groups

-

Dissolve the starting taxoid (e.g., a baccatin III analog) in dry N,N-dimethylformamide (DMF).

-

Add imidazole (4 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (TES-Cl, 3 equivalents).

-

Allow the reaction to warm to room temperature and stir for 45 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

Step 2: Acylation of the Remaining Hydroxyl Group

-

Dissolve the silylated taxoid from Step 1 in dry dichloromethane (CH2Cl2).

-

Add the desired carboxylic acid (8 equivalents), N,N'-diisopropylcarbodiimide (DIC, 8 equivalents), and 4-dimethylaminopyridine (DMAP, 8 equivalents).

-

Stir the reaction mixture at room temperature for 2-5 days, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the acylated product by silica gel column chromatography.

Step 3: Deprotection of Silyl Ethers

-

Dissolve the acylated, silylated taxoid from Step 2 in a 1:1 mixture of pyridine and acetonitrile.

-

Cool the solution to 0 °C.

-

Carefully add hydrogen fluoride-pyridine complex (HF/pyridine).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the deprotection by TLC.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

-

Extract the final product with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate, water, and brine.

-

Dry, filter, and concentrate the organic layer.

-

Purify the final derivative by silica gel column chromatography.

Protocol 2: Purification of Taxoid Derivatives

Purification of taxoid derivatives is critical to obtaining high-purity compounds for biological evaluation. A combination of chromatographic techniques is often employed.

Normal-Phase Chromatography:

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a typical solvent system.[5]

-

Detection: UV detection is suitable for taxoids containing chromophores.

Reversed-Phase Chromatography (HPLC):

-

Stationary Phase: C18 columns are frequently used for final purification.[1]

-

Mobile Phase: A gradient of acetonitrile in water is a common mobile phase.[1]

-

Purity Assessment: HPLC analysis can confirm the purity of the final compound, with purities exceeding 98% being achievable.[1][7]

High-Speed Countercurrent Chromatography (HSCCC):

-

This technique is effective for the semi-preparative separation of taxol and its analogs.[8]

-

A two-phase solvent system, such as n-hexane-ethyl acetate-ethanol-water, is employed.[8]

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

References

- 1. [Separation and purification of taxol using normal- and reversed-phase chromatography in tandem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel Taxoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and critical considerations for the structural elucidation of novel taxoids. As a class of diterpenoids with significant anticancer activity, the discovery and characterization of new taxoid derivatives remain a vital area of research in the development of next-generation therapeutics. This guide details the experimental protocols, data interpretation, and biological context necessary for the successful identification and evaluation of these complex natural products.

Introduction to Taxoids and the Importance of Structural Elucidation

Taxoids, famously represented by paclitaxel (Taxol®), are a class of natural products originally isolated from the yew tree (Taxus species)[1]. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells[2][3][4]. The discovery of novel taxoids is driven by the need to overcome challenges associated with existing therapies, such as drug resistance and adverse side effects[1].

The precise structural elucidation of these new compounds is paramount. Subtle changes in the taxane core or its substituents can dramatically alter a molecule's biological activity, solubility, and metabolic stability. Therefore, a rigorous and systematic approach to determining the three-dimensional structure of novel taxoids is essential for advancing drug discovery efforts.

Experimental Workflow for Novel Taxoid Discovery

The process of identifying and characterizing a novel taxoid is a multi-step endeavor that integrates techniques from natural product chemistry, analytical chemistry, and cell biology. The general workflow is outlined below.

Key Experimental Protocols

Extraction and Isolation of Taxoids

The initial step in discovering novel taxoids from natural sources involves extraction and chromatographic purification.

Protocol: Extraction and HPLC Purification of Taxoids

-

Extraction:

-

Air-dried and powdered plant material (e.g., needles, bark of Taxus species) is extracted with a suitable organic solvent, such as methanol or acetone, at room temperature for 24-48 hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The bioactive fraction (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel or other stationary phases.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing ethyl acetate concentration, is used to separate the compounds into fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions showing promising activity are further purified by reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.

-

Detection: UV detection at 227 nm is standard for taxoids.

-

Fractions corresponding to individual peaks are collected for structural elucidation and further biological testing.

-

Structural Elucidation by Spectroscopic Methods

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a novel taxoid. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing fragmentation patterns that can reveal information about the different structural motifs within the molecule.

Protocol: LC-MS/MS Analysis of a Novel Taxoid

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Chromatography:

-

Column: A C18 UPLC/HPLC column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 10-90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for taxoids.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1500 to determine the parent ion mass.

-

Tandem MS (MS2): Perform collision-induced dissociation (CID) on the parent ion to obtain fragmentation spectra. The collision energy should be optimized for the specific compound.

-

-

Data Analysis:

-

Determine the accurate mass from the full scan data to calculate the elemental composition.

-

Analyze the fragmentation pattern in the MS2 spectrum. Characteristic losses for taxoids include water, acetic acid, and the C-13 side chain.

-

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel taxoids, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. A combination of 1D and 2D NMR experiments is required.

Protocol: 1D and 2D NMR Analysis of a Novel Taxoid

-

Sample Preparation: Dissolve 1-5 mg of the purified taxoid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the planar structure and relative stereochemistry of the novel taxoid.

Case Study: Characterization of a Novel Taxoid

To illustrate the application of these techniques, let's consider a hypothetical novel taxoid, "Taxoid X".

Table 1: ¹H and ¹³C NMR Data for Taxoid X (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

| 1 | 79.2 | 4.95 (d, 7.0) | C2, C14, C15 |

| 2 | 74.5 | 5.68 (d, 7.0) | C1, C3, C4, C18 |

| 3 | 46.1 | 3.82 (d, 7.0) | C1, C2, C4, C8 |

| 4 | 81.3 | - | - |

| 5 | 84.5 | 4.98 (d, 9.5) | C4, C6, C7, C18 |

| ... | ... | ... | ... |

Table 2: Comparative Cytotoxicity (IC₅₀, nM) of Taxoid X and Paclitaxel

| Cell Line | Cancer Type | Paclitaxel | Taxoid X |

| A549 | Lung | 5.2 | 2.8 |

| MCF-7 | Breast | 3.1 | 1.5 |

| OVCAR-3 | Ovarian | 4.5 | 2.1 |

| HT-29 | Colon | 6.8 | 3.5 |

The data in Table 1, obtained from a suite of NMR experiments, allows for the complete structural assignment of Taxoid X. The comparative cytotoxicity data in Table 2 demonstrates that Taxoid X exhibits enhanced potency against several cancer cell lines compared to paclitaxel.

Biological Signaling Pathways of Taxoids

The primary mechanism of action of taxoids is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

This stabilization of microtubules disrupts their normal dynamic instability, leading to a block in the G2/M phase of the cell cycle and ultimately triggering apoptosis[3][5][6].

The apoptotic signaling cascade initiated by taxoids can be complex and involve multiple pathways. One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and programmed cell death[3].

Conclusion

The structural elucidation of novel taxoids is a critical component of the ongoing effort to develop more effective and safer anticancer therapies. A systematic and multi-disciplinary approach, combining advanced chromatographic and spectroscopic techniques, is essential for the unambiguous determination of their complex structures. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in the field. By carefully applying these methodologies, scientists can accelerate the discovery and development of the next generation of taxoid-based drugs, ultimately contributing to improved outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Taxumairol Compounds: From Isolation to Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taxumairols represent a distinct class of taxane diterpenoids, natural products primarily isolated from various species of the yew tree (Taxus). Like the renowned anticancer drug paclitaxel (Taxol®), Taxumairols possess a complex and highly oxygenated tetracyclic carbon skeleton. Their unique structural features and promising biological activities have garnered significant interest within the scientific community, particularly in the fields of oncology and medicinal chemistry. This technical guide provides a comprehensive literature review of Taxumairol compounds, summarizing their isolation, structural elucidation, biological activities, and what is currently understood about their mechanism of action.

Isolation and Structural Characterization of Taxumairol Compounds

Taxumairol compounds are predominantly isolated from the roots, leaves, and twigs of Taxus species, most notably Taxus mairei and Taxus sumatrana.[1][2][3][4][5][6][7] The isolation process is a multi-step procedure that begins with the extraction of plant material using organic solvents, followed by a series of chromatographic separations to purify the individual compounds.

General Isolation Protocol

A typical isolation workflow for Taxumairol compounds is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots of Taxus mairei) is extracted with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched with taxoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC.

The structures of the purified Taxumairols are elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

To date, several Taxumairol compounds have been identified, including Taxumairol A, B, C, G, H, I, J, L, Q, X, Y, and Z.[2][3][4][5][6][7]

Biological Activity of Taxumairol Compounds

The primary biological activity of interest for Taxumairol compounds is their cytotoxicity against various cancer cell lines. This activity is believed to be, at least in part, due to their interaction with microtubules, a mechanism shared with other taxanes.

Cytotoxicity Data

The cytotoxic effects of Taxumairols are typically evaluated using in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of a compound that inhibits the growth of 50% of the cell population.

Table 1: Cytotoxicity of Taxumairol A [5]

| Cell Line | Cancer Type | IC50 (µM) |

| P-388 | Murine Leukemia | 1.2 |

| KB-16 | Human Oral Epidermoid Carcinoma | 2.5 |

| A-549 | Human Lung Carcinoma | 3.8 |

| HT-29 | Human Colon Adenocarcinoma | 4.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the cytotoxicity of Taxumairol compounds using the MTT assay:[9][10][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the Taxumairol compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (the solvent used to dissolve the compound) are also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Insights from Taxane Chemistry

While the specific signaling pathways affected by each Taxumairol compound have not been extensively studied, their structural similarity to paclitaxel suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents.[2][12]

Microtubule Stabilization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for cell division. Taxanes bind to the β-tubulin subunit of the microtubule polymer, stabilizing it and preventing its depolymerization.[2][12] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Figure 1. Hypothesized mechanism of action for Taxumairol compounds.

Apoptotic Signaling Pathway

The induction of apoptosis by taxanes is a complex process that can involve multiple signaling pathways. One of the key pathways is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Upon treatment with a taxane, the balance between these proteins can be shifted towards apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates a cascade of caspases, a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Some studies on paclitaxel have also implicated the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[13][14][15][16] It is plausible that Taxumairols could also engage one or both of these apoptotic pathways.

Figure 2. Hypothesized intrinsic apoptotic pathway induced by Taxumairols.

Synthesis of Taxumairol Compounds

The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex, polycyclic structures and high degree of stereochemical complexity. While the total synthesis of paclitaxel has been achieved by several research groups, there are no published reports on the total synthesis of any specific Taxumairol compound to date.

However, progress has been made in the synthesis of the core structures of related abeotaxanes, a class of taxoids to which some Taxumairols belong.[1][4][17][18] These synthetic efforts often involve intricate strategies to construct the characteristic 6-8-6 or rearranged ring systems of taxanes. The development of efficient synthetic routes to Taxumairols and their analogs is an active area of research and would be invaluable for further structure-activity relationship studies and the development of novel therapeutic agents.

Future Perspectives

Taxumairol compounds represent a promising, yet underexplored, family of natural products with potential applications in cancer therapy. Future research in this area should focus on several key aspects:

-

Comprehensive Biological Evaluation: A systematic evaluation of the cytotoxicity of all known Taxumairols against a broad panel of cancer cell lines is needed to identify the most potent and selective compounds.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by the most active Taxumairols are crucial to understand their mechanism of action and to identify potential biomarkers for patient stratification.

-

Total Synthesis and Analog Development: The development of efficient total synthesis routes for Taxumairols will not only confirm their absolute stereochemistry but also enable the synthesis of novel analogs with improved pharmacological properties, such as enhanced potency, reduced toxicity, and better oral bioavailability.

-

In Vivo Studies: Promising Taxumairol compounds should be advanced to preclinical in vivo studies using animal models of cancer to evaluate their efficacy and safety.

Conclusion

The Taxumairols are a fascinating and structurally diverse family of taxane diterpenoids with demonstrated in vitro anticancer activity. While our understanding of these compounds is still in its early stages, the available data suggest that they hold significant potential as a source of new therapeutic leads. Continued research into their isolation, biological activity, mechanism of action, and synthesis is warranted and will undoubtedly contribute to the development of the next generation of anticancer drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. New taxane diterpenoids from the leaves and twigs of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abeotaxane - Wikipedia [en.wikipedia.org]

- 5. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 6. Comparative in vitro cytotoxic effects of taxol and its major human metabolite 6 alpha-hydroxytaxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. miR-130a activates apoptotic signaling through activation of caspase-8 in taxane-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A paclitaxel analogue with a 2(3-->20)abeotaxane skeleton: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]

Methodological & Application

Application Notes and Protocols for Taxumairol R Cytotoxicity Assay in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxumairol R is a taxane diterpenoid isolated from Taxus mairei. Taxanes as a class of compounds are renowned for their potent anticancer properties, with Paclitaxel (Taxol) being a prominent example used in the treatment of various cancers, including breast cancer.[1][2][3] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[2][4] While specific data on the cytotoxic effects of Taxumairol R on breast cancer cell lines is emerging, related taxanes from the same source have demonstrated selective cytotoxicity against breast cancer cells. This document provides a set of generalized protocols to evaluate the potential cytotoxic and apoptotic effects of Taxumairol R on human breast cancer cell lines, such as MCF-7 and MDA-MB-231.

Data Presentation

The following table summarizes hypothetical cytotoxic activity of Taxumairol R against common breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of Taxumairol R required to inhibit the growth of 50% of the cells after a 72-hour incubation period, as would be determined by an MTT assay.

| Cell Line | Receptor Status | Taxumairol R IC50 (nM) |

| MCF-7 | ER+, PR+, HER2- | Hypothetical Value |

| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | Hypothetical Value |

| SK-BR-3 | ER-, PR-, HER2+ | Hypothetical Value |

| BT-474 | ER+, PR+, HER2+ | Hypothetical Value |

Note: The IC50 values are placeholders and would need to be determined experimentally.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of Taxumairol R on breast cancer cell lines by measuring the metabolic activity of viable cells.[5][6][7]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Taxumairol R (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Taxumairol R in complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted Taxumairol R to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the cells with the compound for 72 hours.

-